Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-18-13-8-7-11(9-14(13)19-5-2)12(16)10-15(17)20-6-3/h7-9H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFJUAOTYNMWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CC(=O)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801270244 | |
| Record name | Ethyl 3,4-diethoxy-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240566-11-3 | |
| Record name | Ethyl 3,4-diethoxy-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240566-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,4-diethoxy-β-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(3,4-diethoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 3-(3,4-diethoxyphenyl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(3,4-diethoxyphenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The phenyl ring with ethoxy substituents can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring significantly impact molecular weight, polarity, and solubility. For example:
- Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate: Molecular weight = 273.12 g/mol (calculated for C₁₁H₁₀Cl₂O₃). Chlorine atoms enhance lipophilicity and electron-withdrawing effects, favoring nucleophilic reactions .
- Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: Molecular weight = 210.2 g/mol; the fluorine atom balances moderate electronegativity with lower steric hindrance .
- Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate: Estimated molecular weight = 296.3 g/mol (C₁₅H₂₀O₅).
Data Tables
Table 1: Comparative Analysis of Key Derivatives
Biological Activity
Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate is an organic compound that has garnered attention in various fields of biological and medicinal research due to its potential therapeutic properties. This article delves into its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₆O₅
- Molecular Weight : 252.26 g/mol
- CAS Number : 4687-37-0
- Appearance : Colorless to pale yellow liquid
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The ester group can undergo hydrolysis, releasing the corresponding acid, which may participate in various biochemical pathways. The presence of the 3,4-diethoxyphenyl group enhances its binding affinity to certain targets, potentially modulating their activity and leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Antioxidant Activity : Similar compounds have shown significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Research Findings
Several studies have explored the biological activities of this compound:
- Study on Anti-inflammatory Effects :
-
Antioxidant Activity Evaluation :
- Objective: To evaluate the antioxidant capacity using DPPH radical scavenging assays.
- Results: this compound demonstrated a high scavenging effect on DPPH radicals, indicating strong antioxidant activity.
-
Enzyme Interaction Studies :
- Objective: To investigate the inhibition of specific metabolic enzymes.
- Results: The compound showed promising results in inhibiting enzymes such as lipoxygenase and cyclooxygenase, which are critical in inflammatory responses.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | Contains methoxy groups | Antimicrobial and anti-inflammatory properties |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | Single methoxy group | Varies in enzyme interaction |
| Ethyl 3-(2,4-dihydroxyphenyl)-3-oxopropanoate | Hydroxyl groups instead of methoxy | Enhanced reactivity and biological interactions |
Case Studies
A case study involving the synthesis and biological evaluation of derivatives of this compound highlighted its potential as a lead compound for developing new anti-inflammatory drugs. The study demonstrated that modifications to the ethoxy groups could enhance biological activity while maintaining low toxicity profiles .
Q & A
Q. What are the common synthetic routes for Ethyl 3-(3,4-diethoxyphenyl)-3-oxopropanoate, and how are reaction conditions optimized?
The synthesis typically involves esterification of 3-(3,4-diethoxyphenyl)-3-oxopropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) . Optimization focuses on controlling temperature (60–80°C), solvent selection (e.g., anhydrous ethanol), and stoichiometric ratios to maximize yield. Side reactions, such as hydrolysis of the ester group, are mitigated by maintaining anhydrous conditions . Alternative routes may employ Claisen condensation between ethyl acetoacetate and 3,4-diethoxybenzoyl chloride, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR : The aromatic protons of the 3,4-diethoxyphenyl group appear as distinct multiplets in the 6.5–7.5 ppm range, while the ethoxy (-OCH₂CH₃) groups show quartets (δ 1.2–1.4 ppm for CH₃) and triplets (δ 3.4–4.0 ppm for CH₂) .
- IR : Strong absorbance near 1730 cm⁻¹ confirms the ester carbonyl (C=O), while the ketone carbonyl (C=O) appears at ~1680 cm⁻¹. Ether (C-O-C) stretches are observed at 1250–1050 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular formula (C₁₅H₂₀O₅) and fragmentation patterns (e.g., loss of ethoxy groups) validate the structure .
Q. How does the electronic nature of the 3,4-diethoxyphenyl group influence the compound’s reactivity?
The electron-donating ethoxy groups increase electron density on the aromatic ring, enhancing resonance stabilization of the ketone carbonyl. This reduces electrophilicity at the β-keto position, affecting nucleophilic addition reactions. Comparative studies with halogen-substituted analogs (e.g., 3,4-difluorophenyl derivatives) show slower reaction rates in nucleophilic substitutions due to reduced electron withdrawal .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict regioselectivity in reactions involving this compound?
Density Functional Theory (DFT) calculations reveal the electron density distribution at reactive sites. For example, Fukui indices identify the β-keto carbon as the most electrophilic center, guiding predictions for nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are modeled using PCM (Polarizable Continuum Model), showing improved regioselectivity in DMF due to stabilization of transition states .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
Discrepancies in unit cell parameters or space group assignments may arise from polymorphism or twinning. Using SHELXT for structure solution and refining with SHELXL (with TWIN commands) can resolve twinning issues . For ambiguous electron density maps, high-resolution data collection (≤0.8 Å) and Hirshfeld surface analysis clarify hydrogen-bonding networks .
Q. How does steric hindrance from the 3,4-diethoxy groups affect catalytic transformations (e.g., asymmetric hydrogenation)?
Bulky substituents at the 3,4-positions restrict access to the β-keto carbonyl, reducing enantioselectivity in hydrogenation. Chiral catalysts like Ru-BINAP complexes achieve moderate enantiomeric excess (50–70%) compared to less hindered analogs (e.g., 4-methoxyphenyl derivatives), which reach >90% ee under identical conditions .
Q. What metabolic pathways are hypothesized for this compound in biological studies, and how are intermediates identified?
In vitro studies using liver microsomes suggest phase I metabolism via ester hydrolysis (forming 3-(3,4-diethoxyphenyl)-3-oxopropanoic acid) and phase II glucuronidation. LC-MS/MS with stable isotope labeling tracks metabolites, while kinetic isotope effects (KIEs) differentiate enzymatic vs. non-enzymatic degradation pathways .
Methodological Challenges and Solutions
Q. How are competing reaction pathways (e.g., keto-enol tautomerism vs. ester hydrolysis) controlled during synthesis?
- pH Control : Maintaining acidic conditions (pH 4–5) suppresses ester hydrolysis while stabilizing the keto tautomer .
- Temperature : Lower temperatures (0–10°C) favor kinetic control, minimizing side reactions.
- Additives : Anhydrous MgSO₄ or molecular sieves sequester water, reducing hydrolysis rates .
Q. What analytical workflows validate purity for pharmacological assays?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve baseline separation of impurities.
- Chiral Chromatography : Used for enantiopurity assessment if asymmetric synthesis is attempted .
- Elemental Analysis : Confirms ≥98% purity by matching experimental vs. theoretical C/H/N ratios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
